molecular formula C12H12F2O3 B1371859 Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate CAS No. 898752-22-2

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

Cat. No.: B1371859
CAS No.: 898752-22-2
M. Wt: 242.22 g/mol
InChI Key: ZYPZSBVMXDYVRF-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a butyrate ester

Scientific Research Applications

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including ketoreductases and dehydrogenases, which are involved in redox reactions. The interaction with these enzymes often involves the reduction or oxidation of the compound, leading to the formation of different metabolites. Additionally, this compound can act as a substrate for certain esterases, which catalyze the hydrolysis of the ester bond, resulting in the release of the corresponding acid and alcohol .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, this compound has been observed to impact the expression of genes involved in oxidative stress response and energy metabolism . Furthermore, this compound can influence cellular proliferation and apoptosis, making it a potential candidate for studies related to cancer biology .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can inhibit the activity of certain dehydrogenases by binding to their active sites and preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of toxic metabolites and the disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions and ester hydrolysis. This compound can be metabolized by ketoreductases and dehydrogenases, leading to the formation of reduced or oxidized metabolites . Additionally, esterases can hydrolyze this compound, resulting in the release of the corresponding acid and alcohol . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to form the intermediate ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPZSBVMXDYVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645579
Record name Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-22-2
Record name Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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